1-Adamantylzinc bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

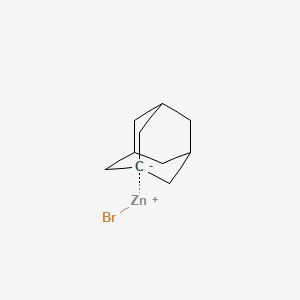

Structure

3D Structure of Parent

Properties

IUPAC Name |

adamantan-1-ide;bromozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWVHBHYYPLVCD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1C[C-](C2)C3.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408713 | |

| Record name | 1-Adamantylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-15-0 | |

| Record name | 1-Adamantylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized diethylzinc (B1219324) by heating ethyl iodide with zinc metal. wikipedia.orgacs.orgd-nb.info This groundbreaking discovery marked the dawn of organometallic chemistry and laid the foundation for the theory of valence. digitellinc.comacs.org Frankland's initial work, aimed at isolating organic radicals, inadvertently produced the first organozinc compound, a volatile and pyrophoric liquid. wikipedia.orgacs.org Despite initial misinterpretations, the significance of these findings was soon recognized, paving the way for further exploration into the synthesis and reactivity of these novel compounds. acs.orgacs.org

Throughout the latter half of the 19th century, the field of organozinc chemistry flourished. Key developments included the use of dialkylzinc reagents in reactions with oxalate (B1200264) esters to form α,α-dialkyl-α-hydroxycarboxylate esters by Frankland and Duppa. digitellinc.com Aleksandr Mikhailovich Butlerov and his students pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com A pivotal moment came with Sergei Nikolaevich Reformatsky's discovery of the reaction that now bears his name. The Reformatsky reaction utilizes an α-haloester and a carbonyl compound in the presence of zinc to form β-hydroxy esters, a transformation that remains a cornerstone of organic synthesis. digitellinc.comiitk.ac.intestbook.comchemistnotes.combyjus.comlibretexts.org

However, the advent of the more reactive Grignard reagents around 1900 temporarily overshadowed organozinc compounds. oup.comacs.org It was not until the latter half of the 20th century that organozinc reagents experienced a resurgence, largely due to their lower reactivity, which paradoxically became an advantage. This moderate reactivity allows for a high degree of functional group tolerance, making them ideal for complex molecule synthesis where sensitive functional groups must remain intact. wikipedia.orgd-nb.infofishersci.ca This renaissance was further fueled by the development of transition metal-catalyzed cross-coupling reactions, where organozinc reagents proved to be exceptionally versatile and effective coupling partners. rsc.org

Strategic Importance of Organozinc Reagents in Carbon Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is the bedrock of organic synthesis, enabling the construction of the carbon skeletons of countless organic molecules. Organozinc reagents have become indispensable tools for this purpose due to their unique combination of reactivity and selectivity. rsc.orgnumberanalytics.com Their utility spans a wide range of transformations, from additions to carbonyl compounds to sophisticated cross-coupling reactions. researchgate.net

One of the most significant applications of organozinc reagents is in the Negishi coupling reaction . numberanalytics.comnumberanalytics.com This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide or triflate, forming a new C-C bond with high efficiency and selectivity. numberanalytics.comnumberanalytics.comwikipedia.org The mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.comsmolecule.com The low reactivity of organozinc reagents compared to other organometallics like Grignard or organolithium reagents is a key advantage in Negishi coupling, as it allows for the presence of a wide variety of functional groups in the substrates. numberanalytics.comresearchgate.net

The Reformatsky reaction is another classic example of the strategic importance of organozinc reagents. iitk.ac.intestbook.comchemistnotes.combyjus.comlibretexts.org In this reaction, an organozinc enolate, formed from an α-haloester and zinc metal, adds to a carbonyl compound to produce a β-hydroxy ester. iitk.ac.inchemistnotes.comlibretexts.org The use of zinc is crucial as it allows for the in situ formation of the enolate without the need for a strong base, which could otherwise lead to side reactions with the carbonyl substrate. testbook.combyjus.com This reaction is highly valued for its ability to be performed under neutral conditions and its applicability to intramolecular reactions. testbook.com

The versatility of organozinc reagents extends beyond these named reactions. They participate in a variety of other C-C bond-forming processes, including:

1,4-addition reactions to α,β-unsaturated carbonyl compounds. researchgate.net

Copper-catalyzed acylations and allylations . researchgate.net

Additions to iminium ions for the synthesis of functionalized amines. d-nb.info

The ability to prepare organozinc reagents with diverse functional groups and their compatibility with a range of reaction conditions solidifies their position as strategically vital intermediates in contemporary organic synthesis. d-nb.inforsc.orgresearchgate.net

Distinctive Features of the 1 Adamantyl Moiety in Organometallic Catalysis and Synthesis

Direct Oxidative Addition of Zinc to 1-Bromoadamantane

The direct insertion of zinc metal into the carbon-bromine bond of 1-bromoadamantane is a primary method for the synthesis of this compound. This approach is valued for its atom economy and straightforward nature.

Conventional Protocols and Reaction Optimization

Conventional methods for the synthesis of this compound involve the reaction of 1-bromoadamantane with zinc metal in a suitable solvent, typically an ether such as tetrahydrofuran (THF). The general procedure requires placing zinc powder under an inert atmosphere to prevent oxidation, followed by the addition of 1-bromoadamantane in THF, often at elevated temperatures to facilitate the reaction. smolecule.com However, the reactivity of commercially available zinc powder can be sluggish, leading to challenges in achieving high yields and reproducible results.

In 2015, Kim and co-workers developed an efficient protocol for the direct synthesis of this compound from 1-bromoadamantane using active zinc reagents. By refluxing the reactants in THF for 2 hours, they achieved a high yield of the desired organozinc product. researchgate.net This method underscores the importance of the nature of the zinc reagent in the success of the synthesis. researchgate.net

Application of Highly Activated Zinc Species (e.g., Rieke Zinc)

To overcome the low reactivity of standard zinc dust, highly activated zinc species, such as Rieke zinc, are employed. Rieke zinc is prepared by the reduction of a zinc salt, commonly ZnCl₂, with a potent reducing agent like lithium naphthalenide. researchgate.netscholaris.ca This process generates a finely divided, highly reactive form of zinc that readily undergoes oxidative addition to organic halides, including sterically hindered ones like 1-bromoadamantane, under mild conditions. researchgate.netscholaris.cariekemetals.com

The use of Rieke zinc allows for the synthesis of this compound in excellent yields. researchgate.net This method's enhanced reactivity is a significant advantage, making it a reliable route for generating this valuable organozinc reagent. scholaris.cascholaris.ca The reaction proceeds efficiently, often at room temperature, and demonstrates the superior performance of activated zinc in comparison to conventional zinc powders. researchgate.netriekemetals.com

Table 1: Comparison of Conventional and Rieke Zinc Methods for this compound Synthesis

| Feature | Conventional Protocol | Rieke Zinc Protocol |

|---|---|---|

| Zinc Source | Commercial Zinc Dust/Powder | Prepared from reduction of ZnCl₂ |

| Reactivity | Often sluggish, may require heat | Highly reactive, proceeds at mild conditions |

| Typical Yield | Variable, often moderate | Generally high to excellent researchgate.net |

| Reaction Time | Can be several hours to days acs.org | Typically shorter, e.g., 2 hours at reflux researchgate.net |

| Reproducibility | Can be inconsistent | Generally reliable scholaris.ca |

Transmetalation Routes for this compound Preparation

Transmetalation offers an alternative and often more versatile approach to preparing this compound, particularly when functional group tolerance is a concern. This method involves the exchange of the adamantyl group from a more reactive organometallic precursor to a zinc salt.

From 1-Adamantylmagnesium Bromide Precursors

One common transmetalation route involves the reaction of a pre-formed 1-adamantyl Grignard reagent, 1-adamantylmagnesium bromide, with a zinc halide such as zinc bromide (ZnBr₂). The Grignard reagent itself can be challenging to synthesize due to the steric hindrance of the adamantyl group. uni-muenchen.de However, once obtained, its reaction with ZnBr₂ provides a pathway to this compound. researchgate.net This method is particularly useful for creating mixed organozinc species and can be advantageous in multi-step synthetic sequences. scholaris.carsc.org

Lithium Chloride-Mediated Magnesium-Insertion into 1-Bromoadamantane with Zinc Halides

A significant advancement in the synthesis of functionalized organozinc reagents is the use of lithium chloride (LiCl) to mediate the insertion of magnesium into organic halides in the presence of a zinc salt. uni-muenchen.deacs.org This one-pot procedure, developed by Knochel and co-workers, allows for the efficient preparation of adamantylzinc reagents from the corresponding bromides. uni-muenchen.deacs.org

The process involves the reaction of 1-bromoadamantane with magnesium turnings in the presence of both LiCl and ZnCl₂. uni-muenchen.deacs.org The LiCl plays a crucial role in breaking up the passivating layer on the magnesium surface and solubilizing the resulting organomagnesium species, thereby facilitating the subsequent transmetalation to zinc. uni-muenchen.denih.gov This method is highly effective for preparing adamantylzinc reagents with excellent yields and is compatible with a range of functional groups. acs.org The resulting highly reactive adamantylzinc species are readily used in subsequent reactions like Negishi cross-couplings and copper-catalyzed acylations. researchgate.netacs.org

Table 2: Transmetalation Strategies for this compound

| Precursor/Method | Key Reagents | Advantages |

|---|---|---|

| 1-Adamantylmagnesium Bromide | 1-Adamantylmagnesium bromide, ZnBr₂ | Utilizes a pre-formed Grignard reagent researchgate.netscholaris.ca |

| LiCl-Mediated Mg-Insertion | 1-Bromoadamantane, Mg, LiCl, ZnCl₂ | One-pot procedure, high yields, good functional group tolerance uni-muenchen.deacs.org |

Considerations for Functional Group Tolerance in Preparative Synthesis

A key advantage of organozinc reagents, including this compound, is their generally good tolerance of various functional groups compared to more reactive organometallic counterparts like organolithium or Grignard reagents. riekemetals.com This property is particularly evident when using Rieke zinc or the LiCl-mediated magnesium insertion methods for synthesis.

Core Reactivity Profiles as a Nucleophilic Reagent

As with other organozinc compounds, the carbon-zinc bond in this compound is polarized, rendering the adamantyl group nucleophilic. This allows it to participate in a range of bond-forming reactions with electrophilic partners.

This compound readily undergoes nucleophilic addition to electrophilic centers, most notably carbonyl compounds. smolecule.com Similar to Grignard reagents, it can add to aldehydes, ketones, and esters to form the corresponding adamantyl-substituted alcohols after aqueous workup. smolecule.comacs.org The bulky nature of the adamantyl group often influences the stereochemical outcome of these additions. Furthermore, these highly reactive adamantylzinc species can participate in 1,4-addition reactions to α,β-unsaturated carbonyl compounds, a transformation often facilitated by copper catalysts. researchgate.net

The adamantane (B196018) cage is a rigid, achiral, and sterically demanding C₃-symmetric scaffold. acs.org Its transfer in chemical reactions is heavily influenced by these steric properties. In nucleophilic addition reactions to chiral substrates, the adamantyl group's bulk can lead to high diastereoselectivity.

Research into hydride transfer reactions involving the adamantyl cation has provided insight into the stereochemical behavior of the adamantane framework. lookchem.comrsc.org These studies reveal that hydride shifts in the adamantane series are intermolecular processes, a consequence of the cage-like structure that sterically inhibits the intramolecular 1,2-shifts common for other carbocations. acs.org This inherent rigidity and predictable steric profile are key aspects of its utility in stereoselective synthesis. For instance, in reactions involving chiral phosphinates, the adamantyl group's presence allows for stereospecific transformations with retention of configuration at the phosphorus center. mdpi.com

Catalytic Cross-Coupling Mechanistic Studies

This compound is a prominent reagent in Negishi cross-coupling reactions, which allow for the formation of carbon-carbon bonds between the adamantyl moiety and various organic electrophiles. researchgate.netorganic-chemistry.org

The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgiitd.ac.in The rate of this step typically follows the order of halide reactivity: I > Br > Cl. wikipedia.org

Transmetalation : The adamantyl group is transferred from the zinc atom to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. iitd.ac.inuni-muenchen.de This step is crucial and can be influenced by the steric bulk of the adamantyl group and the specific ligands on the palladium catalyst. chem-soc.siillinois.edu The use of activating salts like lithium chloride can break up organozinc aggregates, generating more reactive monomeric zincate species that facilitate faster transmetalation. illinois.edu

Reductive Elimination : The final step is the reductive elimination of the two organic groups (the adamantyl group and the R group from the organic halide) from the palladium(II) complex. libretexts.org This forms the desired C-C bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. smolecule.com

Studies using this compound have demonstrated successful coupling with a wide array of aryl and heteroaryl halides. The use of sterically demanding phosphine (B1218219) ligands, such as SPhos, has been shown to be particularly effective in promoting these reactions, even with less reactive aryl chlorides. uni-muenchen.de

Table 1: Palladium-Catalyzed Negishi Cross-Coupling of this compound with Various Aryl Halides uni-muenchen.de

| Entry | Electrophile | Catalyst System | Product | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 1-(4-Methoxyphenyl)adamantane | 91 |

| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 1-(4-Acetylphenyl)adamantane | 85 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 4-(1-Adamantyl)benzonitrile | 88 |

| 4 | 3-Bromopyridine | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 3-(1-Adamantyl)pyridine | 75 |

| 5 | 2-Bromothiophene | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 2-(1-Adamantyl)thiophene | 82 |

Nickel catalysts serve as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.orgnih.gov The mechanism of nickel-catalyzed couplings can be more complex, often involving Ni(I) and Ni(III) oxidation states in addition to the more common Ni(0) and Ni(II). wikipedia.orgnih.gov

The choice of ligand is critical in determining the efficiency and pathway of nickel-catalyzed reactions. nsf.govchemrxiv.org Research on the reactivity of well-defined this compound complexes has shown that different ligands can significantly affect the structure and reactivity of the organozinc species. chem-soc.sichem-soc.siresearchgate.net For example, the reaction of this compound with bidentate phosphine or nitrogen-based ligands leads to structurally distinct zinc complexes. chem-soc.siresearchgate.net

When these complexes are used in nickel-catalyzed Negishi reactions, their reactivity is altered. Studies have shown that phosphine-ligated nickel catalysts tend to favor two-electron pathways (oxidative addition/reductive elimination), whereas nitrogen-ligated catalysts often promote one-electron pathways, proceeding through radical intermediates. nsf.gov In the specific case of coupling bulky nucleophiles like this compound, catalyst systems based on terpyridine ligands have been explored, though yields can be modest, indicating the challenge posed by the steric hindrance of the adamantyl group. chem-soc.si The development of more effective ligand systems is an ongoing area of research to improve the scope of nickel-catalyzed couplings of tertiary alkylzinc reagents. chem-soc.sinih.gov

Investigations into Other Transition Metal-Catalyzed Reactions (e.g., Copper)

Beyond palladium and nickel, other transition metals, particularly copper, have been shown to effectively catalyze reactions involving this compound. acs.orgresearchgate.net Copper(I) salts are especially useful for mediating acylation and conjugate addition reactions. acs.orgresearchgate.netbeilstein-journals.org

Kim and co-workers demonstrated that this compound, prepared directly from 1-bromoadamantane and activated zinc, undergoes efficient copper-catalyzed acylation with a variety of aryl, heteroaryl, and aliphatic acid chlorides. researchgate.net The use of catalytic amounts of copper cyanide (CuCN) under mild conditions furnishes the corresponding adamantyl ketones in good yields. researchgate.net This method provides a direct and practical route to these bulky ketones, which can be challenging to synthesize via other methods.

Table 2: Copper-Catalyzed Acylation of this compound researchgate.net

| Entry | Acid Chloride | Catalyst | Product | Yield (%) |

| 1 | Benzoyl chloride | CuCN (10 mol%) | 1-Adamantyl phenyl ketone | 85 |

| 2 | 4-Methoxybenzoyl chloride | CuCN (10 mol%) | 1-Adamantyl(4-methoxyphenyl)ketone | 82 |

| 3 | 2-Thiophenecarbonyl chloride | CuCN (10 mol%) | 1-Adamantyl(2-thienyl)ketone | 71 |

| 4 | Cinnamoyl chloride | CuCN (10 mol%) | 1-Adamantyl cinnamyl ketone | 75 |

| 5 | Cyclohexanecarbonyl chloride | CuCN (10 mol%) | 1-Adamantyl cyclohexyl ketone | 68 |

Stability and β-Hydride Elimination Considerations in Reactive Pathways

The stability of organometallic reagents is a critical factor influencing their reactivity and synthetic utility. In the context of this compound, its notable stability is a key feature, largely attributable to the unique structural characteristics of the adamantyl framework. This section explores the inherent stability of this compound and the mechanistic reasons for its pronounced resistance to β-hydride elimination, a common decomposition pathway for many alkyl organometallic compounds.

A pivotal aspect of the stability of this compound is its profound resistance to β-hydride elimination. This decomposition pathway is a common fate for many organometallic compounds containing alkyl groups with hydrogen atoms on the β-carbon. The process requires a specific geometric arrangement—a syn-periplanar orientation of the metal, the α- and β-carbons, and the β-hydrogen—to allow for the formation of a metal-hydride bond and an alkene. scholaris.ca

However, the rigid, cage-like structure of the adamantyl group physically prevents the attainment of the necessary M-C-C-H dihedral angle for β-hydride elimination to occur. scholaris.cascholaris.ca The dihedral angle in the adamantyl framework is fixed at approximately 60°, which is geometrically prohibitive for the required cis co-planar arrangement (a dihedral angle of nearly 0°). scholaris.ca

Furthermore, even if the geometric constraints were less severe, the formation of an alkene within the adamantane structure is highly disfavored. According to Bredt's rule, a double bond cannot be formed at a bridgehead carbon in a bridged ring system, as this would introduce an unsustainable level of ring strain. scholaris.ca The hypothetical product of β-hydride elimination from a 1-adamantyl metal complex would be adamantene, a violation of Bredt's rule, rendering this pathway energetically and structurally infeasible. scholaris.ca

This inherent resistance to β-hydride elimination makes this compound a valuable reagent, particularly in reactions like the Negishi cross-coupling, where this side reaction can be a significant issue with other secondary alkylzinc halides. wikipedia.orgnih.gov The inability to undergo β-hydride elimination ensures that the adamantyl group is transferred intact, leading to the formation of the desired cross-coupled product without the generation of byproducts arising from elimination and subsequent rearrangements. nih.gov While β-hydride elimination is a known decomposition pathway for some organozinc reagents, it is exceedingly rare in well-defined systems. acs.org The structural features of the adamantyl group make this compound an exceptionally stable example. scholaris.ca

| Feature | Influence on this compound | Scientific Rationale |

| Steric Bulk of Adamantyl Group | Enhances overall stability of the molecule. | The large adamantyl group provides steric shielding to the zinc center, hindering unwanted side reactions. fiveable.me |

| Resistance to β-Hydride Elimination | High; this decomposition pathway is not observed. | The rigid cage structure of adamantane prevents the necessary syn-periplanar M-C-C-H geometry for elimination. scholaris.ca |

| Bredt's Rule | Prohibits the formation of the elimination product. | The formation of a double bond at the bridgehead carbon (adamantene) is energetically and structurally unfavorable due to extreme ring strain. scholaris.ca |

Strategic Applications of 1 Adamantylzinc Bromide in Complex Molecular Construction

Construction of Sterically Demanding Carbon-Carbon Bonds

The inherent steric bulk of the adamantyl group makes the formation of carbon-carbon bonds at its bridgehead position a formidable task. 1-Adamantylzinc bromide, as a nucleophilic adamantyl source, has proven to be highly effective in overcoming these steric impediments, particularly in the synthesis of quaternary carbon centers and in transition metal-catalyzed coupling reactions.

Synthesis of Quaternary Carbon Centers

The construction of all-carbon quaternary centers, where a carbon atom is bonded to four other carbon atoms, is a significant challenge in organic synthesis. The use of this compound in cross-coupling reactions with tertiary electrophiles provides a direct route to such sterically congested centers. This approach is particularly advantageous as it avoids the potential for isomerization of the alkyl group, a common side reaction in other methods. By coupling the tertiary adamantyl nucleophile with a tertiary electrophile, a quaternary carbon center is forged in a single, efficient step. While specific, detailed examples in the literature are still emerging, the principle represents a powerful strategy for accessing these complex structural motifs.

Formation of Biaryls and Aliphatic Compounds via Coupling Reactions

Palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, are powerful methods for the formation of carbon-carbon bonds. This compound is an excellent coupling partner in these reactions, readily participating in the transmetalation step of the catalytic cycle. This has enabled the synthesis of a wide range of 1-aryl- and 1-heteroaryladamantanes, which are valuable building blocks for pharmaceuticals and advanced materials.

The Negishi coupling of this compound with various aryl and heteroaryl bromides proceeds in good to excellent yields, demonstrating the versatility of this reagent. The reaction tolerates a variety of functional groups on the aromatic partner, including esters, ketones, and nitriles. This broad functional group compatibility allows for the direct incorporation of the adamantyl moiety into complex and highly functionalized molecules.

Below is a table summarizing representative examples of Negishi cross-coupling reactions utilizing this compound for the synthesis of biaryl and heteroaryl compounds.

| Aryl/Heteroaryl Bromide | Catalyst System | Product | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | 4-(1-Adamantyl)benzonitrile | 85 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / SPhos | Methyl 4-(1-adamantyl)benzoate | 87 |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | 2-(1-Adamantyl)pyridine | 78 |

| 3-Bromothiophene | Pd(OAc)₂ / SPhos | 3-(1-Adamantyl)thiophene | 82 |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | 1-(1-Adamantyl)-4-fluorobenzene | 91 |

Utility in the Synthesis of Functionalized Adamantane (B196018) Derivatives

Beyond its use in forming carbon-carbon bonds with aromatic systems, this compound is a versatile precursor for a variety of functionalized adamantane derivatives. The reactivity of the carbon-zinc bond can be harnessed to introduce a range of functional groups onto the adamantane scaffold.

Copper(I)-catalyzed acylation reactions of this compound with acid chlorides provide a direct route to 1-adamantyl ketones in good yields. This method is highly efficient for the synthesis of both aryl and alkyl adamantyl ketones, which are important intermediates in organic synthesis. Similarly, copper-catalyzed allylation reactions with allylic halides allow for the introduction of allyl groups at the bridgehead position, creating valuable synthetic handles for further molecular elaboration.

These functionalization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of adamantane derivatives with tailored properties for various applications.

Role as an Intermediate in Multi-Step Organic Syntheses

The utility of this compound extends to its role as a key intermediate in the total synthesis of complex and biologically active molecules, as well as in the preparation of specialized research tools such as radiolabeled compounds.

Preparation of Bioactive Compounds and Advanced Pharmaceutical Intermediates

The adamantane moiety is a key structural feature in several approved drugs and clinical candidates. Its incorporation can significantly improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. For instance, adamantane-containing dipeptidyl peptidase-4 (DPP-4) inhibitors, such as saxagliptin (B632) and vildagliptin, are important drugs for the treatment of type 2 diabetes. While the specific use of this compound in the commercial synthesis of these particular drugs is not publicly detailed, its application in analogous synthetic routes to create advanced pharmaceutical intermediates is a well-established strategy. The ability to form a carbon-carbon bond between the adamantyl cage and a complex chiral amine fragment is a critical step in the synthesis of these molecules. The Negishi coupling provides a robust and reliable method to achieve this transformation, highlighting the importance of this compound in the development of new pharmaceuticals.

Synthesis of Radiolabeled Analogs for Research Purposes

Radiolabeled compounds are indispensable tools in drug discovery and development, allowing for the study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of radiolabeled adamantane-containing compounds for research purposes can be facilitated by the use of organozinc intermediates. For example, the introduction of a carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) label into the adamantane core or an adjacent functional group can be achieved through synthetic routes that employ this compound.

While specific literature examples detailing the use of this compound for radiolabeling are scarce, the general principles of organometallic chemistry suggest its applicability. For instance, a ¹⁴C-labeled acid chloride could be coupled with this compound to produce a ¹⁴C-labeled adamantyl ketone. This ketone could then be further elaborated into the desired radiolabeled bioactive molecule. This approach offers a powerful method for preparing the necessary tools to investigate the biological fate of novel adamantane-containing drug candidates.

Coordination Chemistry and Structural Characterization of 1 Adamantylzinc Complexes

Synthesis and Isolation of Well-Defined 1-Adamantylzinc Complexes

The synthesis of stable, well-defined 1-adamantylzinc complexes is crucial for their structural analysis and subsequent application in organic synthesis. While 1-adamantylzinc bromide is often prepared in situ for reactions, its isolation and the synthesis of its coordination complexes provide deeper understanding. A common approach involves the reaction of a pre-formed this compound solution with carefully selected ligands. researchgate.net

For instance, the reaction of this compound with bidentate ligands such as 1,2-bis(di-i-propylphosphino)methane or 4,4'-dimethyl-2,2'-bipyridine (B75555) in a solvent like tetrahydrofuran (B95107) (THF) allows for the isolation of crystalline products suitable for X-ray diffraction studies. researchgate.netresearchgate.net The choice of ligand is critical as it directly influences the nuclearity and coordination environment of the resulting zinc complex. researchgate.net Other synthetic strategies for adamantylzinc reagents include LiCl-mediated magnesium insertion in the presence of ZnCl₂ and the use of highly reactive Rieke zinc. acs.orgresearchgate.net These methods facilitate the generation of the adamantylzinc species from the corresponding adamantyl bromide. acs.orgresearchgate.net

Structural Elucidation through X-ray Crystallography

For example, the structures of two distinct complexes, a phosphine-ligated dinuclear complex and a bipyridine-ligated mononuclear complex, have been successfully elucidated, showcasing the structural diversity achievable from the same this compound precursor. researchgate.net

The bond lengths within these complexes provide fundamental information about the nature of the metal-ligand and metal-carbon interactions. In 1-adamantylzinc complexes, the Zn-C and Zn-Br distances are of particular interest.

In a dinuclear this compound complex bridged by bromide ions and coordinated by a phosphine (B1218219) ligand, the terminal Zinc-Carbon (Zn-C) bond lengths were found to be 1.999(4) Å and 1.989(4) Å. researchgate.net These values are comparable to those found in other tert-butyl complexes of zinc. researchgate.net The Zinc-Bromine (Zn-Br) bond lengths in this complex are more complex due to the bridging nature of the bromine atoms. The four Zn-Br distances were measured to be 2.5347(7) Å, 2.5505(8) Å, 2.5320(7) Å, and 2.5738(8) Å. researchgate.net

In a mononuclear complex featuring a bipyridine ligand, the Zn-C bond length is slightly different, and the Zn-Br bond is a simple terminal bond. researchgate.net The analysis of these bond lengths is critical for understanding the electronic and steric environment of the zinc center.

| Complex Type | Bond | Bond Length (Å) |

|---|---|---|

| Dinuclear Phosphine Complex | Zn(1)-C(1) | 1.999(4) |

| Zn(2)-C(11) | 1.989(4) | |

| Zn-Br (bridging) | 2.5320(7) - 2.5738(8) |

The nuclearity—whether a complex is mononuclear (containing one metal center) or dinuclear (containing two)—is heavily influenced by the coordinating ligand.

The reaction of this compound with 1,2-bis(di-i-propylphosphino)methane yields a dinuclear complex. researchgate.net In this structure, two 1-adamantylzinc units are held together by two bridging bromide ions, forming a central Zn₂Br₂ core. Each zinc atom is also coordinated to a phosphorus atom from the bidentate ligand and the carbon atom of the adamantyl group. The coordination geometry around each zinc center is a distorted tetrahedron. researchgate.net

Conversely, when this compound is treated with 4,4'-dimethyl-2,2'-bipyridine, a mononuclear complex is formed. researchgate.net In this case, the bidentate nitrogen ligand coordinates to a single zinc atom, which is also bonded to one adamantyl group and one bromine atom. The resulting geometry is again a distorted tetrahedron around the solitary zinc center. researchgate.net This demonstrates that the ligand choice directly dictates whether the resulting structure is a single-unit complex or a bridged dimer. researchgate.net

Ligand Design and its Influence on Complex Stability and Reactivity Profiles

The design of ligands is a cornerstone of coordination chemistry, as it allows for the fine-tuning of a metal complex's properties. In the context of 1-adamantylzinc complexes, ligands influence stability, solubility, and reactivity.

The stability of a complex is often enhanced by the chelate effect, where polydentate ligands (those that bind to the metal at multiple points) form more stable ring-like structures compared to multiple individual monodentate ligands. dalalinstitute.comlibretexts.org This is evident in the formation of stable complexes with bidentate phosphine and bipyridine ligands. researchgate.net

The steric bulk of a ligand also plays a crucial role. Bulky ligands can prevent the metal centers from aggregating, favoring the formation of mononuclear species and influencing the coordination geometry. dalalinstitute.com The electronic properties of the ligand—whether it is a strong sigma-donor or has pi-accepting capabilities—also modify the electron density at the zinc center. This, in turn, affects the reactivity of the Zn-C bond. researchgate.net For example, the different coordination spheres provided by phosphine versus bipyridine ligands were shown to affect the reactivity of the adamantylzinc nucleophiles in cross-coupling reactions. researchgate.net By rationally designing ligands, it is possible to control the structural and chemical behavior of the resulting 1-adamantylzinc complexes.

Comparative Organometallic Chemistry and Synthetic Utility

Relative Reactivity and Selectivity Compared to 1-Adamantyllithium and 1-Adamantylmagnesium Bromide

In the realm of organometallic reagents, a general reactivity trend places organolithium compounds as the most reactive, followed by Grignard reagents (organomagnesium), and then organozinc compounds. wikipedia.orgacs.orgacs.org This trend is rooted in the degree of ionic character of the carbon-metal bond; the more ionic the bond (as in C-Li), the more nucleophilic and basic the carbanion, leading to higher reactivity. Conversely, the more covalent C-Zn bond results in organozinc reagents having lower reactivity. slideshare.net

This moderation of reactivity is a distinct advantage for 1-adamantylzinc bromide when compared to its lithium and magnesium counterparts. The synthesis of tertiary organometallics, such as those derived from 1-bromoadamantane (B121549), is often problematic due to competing side reactions like elimination. acs.org The preparation of 1-adamantylmagnesium bromide, for instance, can be challenging, sometimes resulting in low yields or requiring specific "static" methods to avoid side products like homocoupling. acs.orgresearchgate.net

In contrast, this compound can be prepared more reliably, often using activated zinc (Rieke zinc) or via magnesium insertion in the presence of a zinc salt. acs.orgresearchgate.net The reduced basicity and nucleophilicity of this compound make it more selective and tolerant of various functional groups (e.g., esters, nitriles) that would be attacked by the more reactive organolithium or Grignard reagents. uni-muenchen.deresearchgate.net This chemoselectivity allows for its use in complex molecular architectures where sensitive functionalities must be preserved.

| Property | 1-Adamantyllithium | 1-Adamantylmagnesium Bromide | This compound |

|---|---|---|---|

| Reactivity | Very High | High | Moderate |

| Selectivity | Low | Moderate | High |

| Functional Group Tolerance | Low | Low to Moderate | High |

| Synthetic Accessibility | Difficult | Challenging, often low yield acs.org | Accessible and reliable researchgate.net |

Distinctions in Reactivity and Steric Effects with 2-Adamantylzinc Bromide

The adamantane (B196018) framework offers two distinct points for substitution: the tertiary bridgehead carbon (C1) and the secondary methylene (B1212753) carbons (C2). This compound is a tertiary organozinc reagent, while 2-adamantylzinc bromide is a secondary one. This structural difference has significant implications for their reactivity and steric profile.

The 1-adamantyl group presents a considerably greater steric hindrance around the carbon-zinc bond compared to the 2-adamantyl isomer. scholaris.ca This steric bulk can dictate the feasibility and outcome of reactions. While both isomers can be prepared and used in subsequent transformations like cross-coupling and acylation reactions, the steric congestion of the 1-isomer can influence reaction rates and the accessibility of the electrophile. researchgate.net In catalyst design and other applications, the 2-adamantyl group is often considered to have higher steric bulk that can be leveraged. scholaris.ca However, for nucleophilic attack, the tertiary nature and surrounding cage of the 1-position present a unique and challenging steric environment. This difference allows chemists to choose the appropriate isomer to achieve specific spatial arrangements in the target molecule.

| Property | This compound | 2-Adamantylzinc Bromide |

|---|---|---|

| CAS Number | 312624-15-0 sigmaaldrich.com | 171860-65-4 |

| Attachment Point | Tertiary Bridgehead Carbon (C1) | Secondary Carbon (C2) |

| Organometallic Type | Tertiary Alkylzinc | Secondary Alkylzinc |

| Relative Steric Hindrance | High | Moderate |

Broadening the Scope of Organozinc Reagents in Challenging Chemical Transformations

The unique characteristics of this compound—namely its moderate reactivity, high functional group tolerance, and significant steric bulk—make it an invaluable tool for transformations that are difficult to achieve with other organometallic reagents. Its most prominent application is in palladium-catalyzed Negishi cross-coupling reactions. wikipedia.orgorganic-chemistry.org

The Negishi coupling is a powerful method for forming carbon-carbon bonds. wikipedia.org The use of sterically hindered tertiary alkylzinc halides, like this compound, in these reactions is particularly noteworthy as it allows for the construction of quaternary carbon centers—a long-standing challenge in synthetic chemistry. chem-soc.si The adamantyl group is also less prone to β-hydride elimination, a common side reaction that plagues many cross-coupling reactions involving alkylmetallic reagents. chem-soc.si

The high functional group tolerance of this compound means it can be coupled with a wide variety of complex and functionalized aryl or vinyl halides and triflates. acs.orgresearchgate.netresearchgate.net This has enabled the synthesis of advanced materials and complex pharmaceutical intermediates where the rigid, lipophilic adamantyl moiety is desired to impart specific properties. acs.org Beyond Negishi couplings, adamantylzinc reagents readily participate in copper-catalyzed acylations and allylations, further demonstrating their versatility in forming C-C bonds under mild conditions. researchgate.netresearchgate.net The successful application of bulky reagents like this compound showcases the expanded scope and utility of organozinc chemistry in modern organic synthesis. researchgate.netbohrium.com

Advanced Spectroscopic and Analytical Methodologies for 1 Adamantylzinc Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-adamantylzinc bromide in solution. Both ¹H and ¹³C NMR provide characteristic signals that confirm the formation of the organozinc reagent and can be used to probe its solution-state structure and dynamics.

Due to the direct attachment of the electropositive zinc atom to the adamantyl cage, the chemical shifts of the protons and carbons of the adamantyl group in this compound are expected to differ from those of its precursor, 1-bromoadamantane (B121549). In 1-bromoadamantane, the protons of the adamantyl cage typically appear as broad multiplets in the range of 1.70-2.40 ppm. The formation of the organozinc species is expected to cause a slight upfield shift of these resonances due to the lower electronegativity of zinc compared to bromine.

Similarly, the ¹³C NMR spectrum of this compound will show characteristic shifts for the adamantyl cage. For comparison, the approximate chemical shifts for adamantane (B196018) itself are observed around 28.5 ppm (for CH₂) and 37.9 ppm (for CH). In 1-bromoadamantane, the carbon atom attached to the bromine (C1) is significantly deshielded and appears at approximately 68.5 ppm, while the other carbons of the cage resonate at shifts similar to adamantane. Upon formation of this compound, the C1 carbon is expected to experience a significant upfield shift due to the C-Zn bond formation, moving to a region significantly shielded compared to its position in 1-bromoadamantane.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in THF-d₈

| Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Adamantyl-CH₂ | 1.6 - 2.0 | ~29 - 38 |

| Adamantyl-CH | 1.9 - 2.2 | ~38 - 45 |

| Adamantyl-C-Zn | N/A | ~50 - 65 |

Note: These are estimated values based on data from related adamantane derivatives and organozinc compounds. Actual experimental values may vary.

NMR spectroscopy also serves as a powerful tool for mechanistic studies involving this compound. For instance, monitoring the changes in the NMR spectra during a reaction can provide evidence for the formation of intermediates, help determine reaction kinetics, and elucidate the role of additives and solvents on the structure of the organozinc reagent in solution. nih.gov

X-ray Diffraction Analysis of Intermediates and Products

X-ray diffraction is the most definitive method for determining the solid-state structure of crystalline compounds. While a crystal structure for this compound itself is not publicly available, analysis of related structures provides significant insight into its likely molecular geometry and aggregation state.

Organozinc halides, such as this compound, are known to form complexes with coordinating solvents like tetrahydrofuran (B95107) (THF). It is highly probable that in the solid state, this compound exists as a monomeric THF adduct, [AdZnBr(THF)₂], where the zinc atom adopts a distorted tetrahedral geometry. This coordination of THF molecules is crucial for stabilizing the organozinc species.

Valuable structural information can be gleaned from the crystal structures of di(1-adamantyl)zinc complexed with 2,2'-bipyridine (B1663995) (bipy), which has been synthesized from this compound. rsc.org In the structure of [1-Ad₂Zn(bipy)], the zinc center is four-coordinate with two carbon atoms from the adamantyl groups and two nitrogen atoms from the bipyridine ligand. The C-Zn bond lengths in this complex are approximately 2.05 Å. The C-Zn-C bond angle is expanded to around 125° to accommodate the bulky adamantyl groups.

Based on this and other studies of alkylzinc halide complexes, a hypothetical structure for a THF adduct of this compound can be proposed.

Table 2: Predicted Crystallographic Parameters for a Monomeric THF Adduct of this compound

| Parameter | Predicted Value |

| Coordination Geometry at Zn | Distorted Tetrahedral |

| Ligands | 1-Adamantyl, Bromine, 2 x THF |

| Zn-C Bond Length | ~2.0 - 2.1 Å |

| Zn-Br Bond Length | ~2.3 - 2.4 Å |

| Zn-O (THF) Bond Length | ~2.0 - 2.2 Å |

The analysis of intermediates and products derived from this compound reactions by X-ray diffraction is also a critical aspect of research. For example, characterizing the crystal structure of a cross-coupling product confirms its stereochemistry and provides insights into the reaction mechanism.

Electrochemical Studies of Adamantylzinc Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound and its complexes. These studies can help to understand the electron transfer processes involved in reactions where this reagent participates, such as in Negishi cross-coupling reactions.

While specific electrochemical data for this compound is scarce, a study on a related this compound complex with a terpyridine ligand, [Zn(tpy')Br(Ad)], provides insight into its electrochemical behavior. The cyclic voltammogram of this complex in THF solution shows an irreversible oxidation wave at approximately -0.4 V versus the ferrocene/ferrocenium couple. This oxidation is attributed to the adamantyl-zinc bond. The irreversibility of this process suggests that the oxidized species is unstable and likely undergoes rapid decomposition.

Table 3: Representative Electrochemical Data for a this compound Complex

| Complex | Solvent/Electrolyte | Oxidation Potential (E_pa vs. Fc/Fc⁺) | Process |

| [Zn(tpy')Br(Ad)] | THF / 0.1 M TBAPF₆ | ~ -0.4 V | Irreversible |

Data adapted from related research for illustrative purposes.

Such electrochemical data can be used to estimate the HOMO energy level of the organozinc complex, which is related to its nucleophilicity. Furthermore, electrochemical studies can be employed to investigate the mechanism of cross-coupling reactions by observing changes in the voltammograms upon addition of substrates or catalysts.

Future Prospects and Emerging Research Areas

Development of Sustainable and Eco-Friendly Synthetic Routes

The traditional synthesis of organozinc reagents often involves harsh conditions and reagents. However, recent research has focused on developing milder and more environmentally benign methods for preparing adamantylzinc reagents. A significant step in this direction is the use of a lithium chloride (LiCl)-mediated magnesium (Mg) insertion in the presence of zinc chloride (ZnCl₂) to synthesize adamantylzinc reagents from the corresponding tertiary bromides. acs.orgnih.gov This method is considered more convenient and milder than previous approaches.

Another avenue for sustainable synthesis is the direct preparation of adamantylzinc bromides using highly reactive "active zinc" (Zn*). researchgate.net This method allows for the direct synthesis from 1-adamantyl bromide in refluxing tetrahydrofuran (B95107) (THF), achieving high yields. researchgate.net The use of highly reactive zinc can lead to more efficient reactions, potentially reducing energy consumption and waste. unl.edu The development of such methods that are more tolerant of various functional groups also contributes to sustainability by reducing the need for protecting groups, thus shortening synthetic sequences. sigmaaldrich.com

Future research in this area will likely focus on:

The use of more benign and recyclable solvents.

The development of catalytic methods for the synthesis of 1-adamantylzinc bromide, which would reduce the amount of zinc metal required.

Exploration of mechanochemical or electrochemical methods to further reduce solvent use and energy consumption.

Integration into Flow Chemistry and Continuous Synthesis Platforms

The inherent instability, exothermicity, and water sensitivity of many organometallic reagents, including organozincs, can make their large-scale synthesis and use in batch processes challenging. nih.govresearchgate.net Continuous flow chemistry offers a promising solution to these challenges by providing better control over reaction parameters, enhancing safety, and facilitating scalability. researchgate.net

The on-demand synthesis of organozinc halides in continuous flow systems has been successfully demonstrated. nih.govresearchgate.net In a typical setup, a solution of the organic halide is passed through a heated column containing metallic zinc, generating the organozinc reagent which can then be directly used in a subsequent reaction. nih.gov This approach minimizes the accumulation of hazardous reagents and allows for safe and scalable production. researchgate.netacs.org Research has shown that full conversion of organic halides to organozinc reagents can be achieved with high yields in a single pass through a reactor. researchgate.net These continuously generated organozinc solutions can be immediately used in subsequent coupling reactions, such as Negishi, Reformatsky, and Saytzeff reactions. researchgate.net

The integration of this compound synthesis and its subsequent reactions into continuous flow platforms is a key area for future development. This will not only improve the safety and efficiency of processes involving this reagent but also enable its use in automated synthesis platforms for rapid library generation in drug discovery and materials science.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to accumulation of reactive intermediates. | Enhanced safety due to small reaction volumes and better heat transfer. |

| Scalability | Often challenging to scale up. | More straightforward to scale up by extending reaction time or using larger reactors. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and reaction time. |

| Efficiency | Can be less efficient with potential for side reactions. | Often more efficient with higher yields and purity. |

Expansion of Catalytic Scope to New Bond Formations

This compound has proven to be a versatile reagent for the formation of carbon-carbon bonds. It readily participates in a range of functionalization reactions, including:

Palladium-catalyzed Negishi cross-couplings with aryl and heteroaryl halides. acs.orgresearchgate.net

Copper(I)-catalyzed acylations with acid chlorides to form ketones. acs.orgresearchgate.net

Copper(I)-catalyzed allylations. acs.org

1,4-addition reactions. acs.orgresearchgate.net

These reactions have been successfully employed to introduce the bulky and lipophilic adamantyl moiety into a variety of organic molecules, which is of significant interest in medicinal chemistry and materials science. acs.org For instance, the introduction of an adamantyl group as an α-substituent in terthiophene has been shown to increase its solubility. acs.org

Future research will likely focus on expanding the catalytic scope of this compound to new types of bond formations. This could include:

Exploring its use in other types of cross-coupling reactions, such as those catalyzed by nickel or iron, which could offer different reactivity and selectivity.

Developing new catalytic systems that enable the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, directly from this compound.

Investigating its application in asymmetric catalysis to generate chiral molecules containing an adamantyl group. nih.gov

Utilizing it in multicomponent reactions to build complex molecular architectures in a single step.

The development of new catalytic methodologies for this compound will undoubtedly lead to the synthesis of novel adamantane-containing compounds with unique properties and applications.

| Reaction Type | Catalyst/Promoter | Bond Formed |

| Negishi Cross-Coupling | Palladium complexes (e.g., Pd(OAc)₂/SPhos) | C(sp³)-C(sp²) |

| Acylation | Copper(I) cyanide (CuCN·2LiCl) | C(sp³)-C(O) |

| Allylation | Copper(I) catalysts | C(sp³)-C(allyl) |

| 1,4-Addition | Copper(I) catalysts | C(sp³)-C(β-keto) |

Theoretical and Computational Chemistry for Reaction Prediction and Design

A deeper mechanistic understanding of the formation and reactivity of this compound is crucial for optimizing existing reactions and designing new ones. Theoretical and computational chemistry are powerful tools for achieving this. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the mechanism of organozinc reactions. For example, DFT calculations have been used to investigate the mechanism of the halogen-zinc exchange reaction in organozincate compounds, elucidating the effects of different halogens, alkyl ligands, and substrates on the reaction. researchgate.net Such studies can help in understanding the factors that govern the reactivity of organozinc reagents.

For this compound, computational studies could be employed to:

Model the structure of the reagent and its complexes with solvents and ligands. researchgate.net

Investigate the mechanism of its formation, including the role of activating agents like LiCl. nih.gov

Calculate the reaction pathways and activation energies for its various reactions, such as the Negishi cross-coupling.

Predict the outcome of new, untested reactions, thereby guiding experimental work.

Design new catalysts and ligands that are specifically tailored for reactions involving the sterically demanding adamantyl group.

The synergy between experimental and computational chemistry will be instrumental in advancing the chemistry of this compound, enabling more precise control over its reactivity and facilitating the discovery of new synthetic transformations.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Adamantylzinc bromide, and how can its purity be verified?

- Methodological Answer : this compound is synthesized via alkylation reactions using 1-azabicyclo[1.1.0]butanes. A typical procedure involves reacting this compound (0.5 M in THF) under argon, followed by column chromatography with heptane/ethyl acetate (1:0 to 8:2) to isolate the product (30% yield). Purity is confirmed via:

- 1H/13C NMR : Key peaks include δ 7.73 (aromatic protons) and δ 143.8 ppm (quaternary carbons) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M]+ at m/z 345.18 (calculated) and HRMS [M+1]+ at 346.1832 .

- Table 1 : Key NMR Data (CDCl₃, 500 MHz)

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H: 7.73 | 7.73 | d (J=7.2 Hz) | Aromatic H |

| 13C: 143.8 | 143.8 | - | Quaternary C |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Store in resealable ChemSeal™ bottles under argon at 4°C to prevent degradation .

- Handling : Use dry, inert conditions (argon atmosphere) and avoid exposure to moisture, which can trigger hazardous reactions (e.g., gas evolution) .

- Personal Protective Equipment (PPE) : Wear flame-resistant clothing, anti-static gloves, and safety goggles. Use explosion-proof equipment in ventilated areas .

Q. How should researchers characterize this compound post-synthesis?

- Methodological Answer :

- Chromatography : Monitor reaction progress via TLC (Rf = 0.38 in 8:2 heptane/ethyl acetate) .

- Spectroscopic Techniques :

- NMR : Assign adamantyl group signals (e.g., δ 1.66 ppm for bridged methylene protons) .

- MS/HRMS : Verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does this compound facilitate cross-coupling reactions, and what are common mechanistic pathways?

- Methodological Answer : The adamantyl group’s steric bulk stabilizes transition metals (e.g., nickel) in dinuclear complexes, enabling unique reactivity. For example, reacting this compound with (dippm)NiBr₂ forms a hydride-bridged dimer via oxidative addition. Neutron diffraction confirms a linear Ni-H-Ni bonding mode, critical for catalytic cycles .

- Key Insight : Steric effects slow ligand substitution, favoring selective C–C bond formation .

Q. What strategies mitigate low yields in alkylation reactions using this compound?

- Methodological Answer :

- Optimize Stoichiometry : Use 2 equivalents of this compound to ensure complete substrate conversion .

- Solvent Choice : THF enhances reagent solubility, but switching to less-coordinating solvents (e.g., DME) may improve reaction rates .

- Temperature Control : Reactions at −78°C reduce side reactions, while gradual warming to RT ensures completion .

Q. How does the steric bulk of the adamantyl group influence reactivity in organometallic complexes?

- Methodological Answer : The adamantyl group’s rigidity restricts access to metal centers, directing reactivity toward less hindered substrates. For example, in nickel complexes, this steric shielding stabilizes low-coordinate intermediates, enabling hydride transfer instead of β-hydride elimination .

- Table 2 : Reactivity Comparison with Less Bulky Organozinc Reagents

| Reagent | Reaction Outcome | Yield (%) | Reference |

|---|---|---|---|

| This compound | Selective C–H activation | 30 | |

| Allylzinc bromide | Competitive β-hydride elimination | 45 |

Data Contradictions and Resolutions

- CAS Number Discrepancy : lists CAS 126-38-5 for "this compound solution," while cites CAS 312624-15-0. This likely reflects differences in formulation (solution vs. pure compound). Researchers should verify CAS numbers with suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.